molecular formula C27H22ClN5O2 B11344059 (2E)-N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide

(2E)-N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide

Cat. No.: B11344059
M. Wt: 483.9 g/mol
InChI Key: HATNBKUHVNRZOY-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound characterized by its unique triazolopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the enamide linkage under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

For large-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development .

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (2E)-N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Uniqueness

What sets (2E)-N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE apart is its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H22ClN5O2

Molecular Weight

483.9 g/mol

IUPAC Name

(E)-N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C27H22ClN5O2/c1-35-22-14-10-20(11-15-22)24-17-23(19-8-12-21(28)13-9-19)29-27-31-26(32-33(24)27)30-25(34)16-7-18-5-3-2-4-6-18/h2-17,24H,1H3,(H2,29,30,31,32,34)/b16-7+

InChI Key

HATNBKUHVNRZOY-FRKPEAEDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)/C=C/C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C=CC4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.